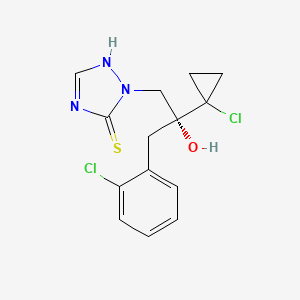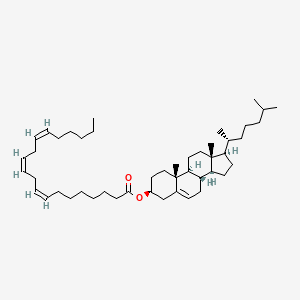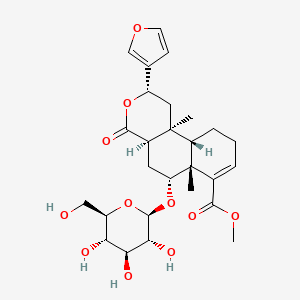
(R)-prothioconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (R)-enantiomer of prothioconazole. It is an enantiomer of a (S)-prothioconazole.
Wissenschaftliche Forschungsanwendungen
Enantioselective Degradation in Soils
Prothioconazole, a chiral triazole fungicide, undergoes enantioselective degradation in various soils. Research shows that R-prothioconazole is preferentially degraded compared to its enantiomer, with this degradation influenced by soil conditions and organic matter content. This study highlights the importance of considering enantiomeric forms in environmental impact assessments of such fungicides (Zhang et al., 2018).
Stereoselective Bioactivity Against Fungi
The stereoselective bioactivity of prothioconazole and its metabolite prothioconazole-desthio was investigated. Results indicated that the R-enantiomers were significantly more potent against pathogenic fungi compared to S-enantiomers. The R-enantiomers also showed more effective inhibition of biosynthesis of ergosterol, a key fungal cell component, suggesting a stereoselective mechanism of action (Zhang et al., 2019).
Antifungal Activity Against Fusarium Oxysporum
A study on Fusarium oxysporum f. sp. cubense (Foc TR4) revealed that prothioconazole enantiomers exhibit stereoselective fungicidal activities. R-Prothioconazole was found to be more effective in causing morphological changes and impairment in membrane integrity in the fungus, leading to increased efficacy in treating Fusarium wilt of banana. This suggests that the R-enantiomer may be more suitable for specific agricultural applications (Yang et al., 2022).
Mechanism of Action in Inhibition
Research exploring the mechanism of prothioconazole's inhibition of Candida albicans CYP51 (CaCYP51) showed that its metabolite, prothioconazole-desthio, is active in inhibiting CYP51 activity, while prothioconazole itself does not. This distinction is crucial for understanding how prothioconazole works and its potential medical applications (Parker et al., 2012).
Enantioselective Accumulation in Earthworms
Enantioselective degradation and accumulation of prothioconazole were observed in earthworms and soils. The presence of earthworms in soil can accelerate the degradation of prothioconazole, and its accumulation in earthworms was found to be enantioselective. This study provides insights into the environmental fate and ecological impact of chiral fungicides (Wang et al., 2019).
Oxidative Stress in Zebrafish
Prothioconazole caused oxidative stress in zebrafish (Danio rerio), with its metabolite being more toxic than the parent compound. The study also proposed a metabolic pathway including phase I and II metabolites, highlighting the potential ecological and human health risks associated with prothioconazole (Zhang et al., 2020).
Eigenschaften
Produktname |
(R)-prothioconazole |
|---|---|
Molekularformel |
C14H15Cl2N3OS |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-[(2R)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m1/s1 |
InChI-Schlüssel |
MNHVNIJQQRJYDH-CQSZACIVSA-N |
Isomerische SMILES |
C1CC1([C@@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Kanonische SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)



![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)

![[11-Ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255072.png)
![N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)

![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)